

Loxoprofenol-SRS: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Loxoprofenol-SRS

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An In-depth Overview of the Chemical Structure, Properties, and Preclinical Profile of a Novel Intravenous NSAID

Introduction

Loxoprofenol-SRS, also known as HR1405-01, is the pharmacologically active metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), loxoprofen.[1] It has been developed as a potent intravenous NSAID with the potential for enhanced analgesic and anti-inflammatory effects and an improved safety profile compared to other intravenously administered NSAIDs. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key preclinical data for **Loxoprofenol-SRS**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

Loxoprofenol-SRS is a phenylpropanoic acid derivative with a distinct stereochemical configuration that is crucial for its biological activity.

Chemical Name: (2S)-2-[4-[[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid[1]

Synonyms: HR1405-01, Loxoprofen trans-alcohol[1]

The key physicochemical properties of **Loxoprofenol-SRS** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₀ O ₃	[1]
Molecular Weight	248.32 g/mol	[1]
CAS Number	83648-76-4	[1]
Appearance	Solid	
Solubility	176.1 mg/mL in water	[1]
Storage Temperature	-20°C	

Pharmacological Properties

Loxoprofenol-SRS functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] By inhibiting these enzymes, it blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

The inhibitory activity of **Loxoprofenol-SRS** against human recombinant COX-1 and COX-2 is presented in the following table.

Target	IC ₅₀ (μM)	Reference
COX-1	0.5 ± 0.08	[1]
COX-2	0.39 ± 0.05	[1]

The potent, non-selective inhibition of both COX isoforms contributes to the significant analgesic and anti-inflammatory effects observed in preclinical studies.

Preclinical Efficacy

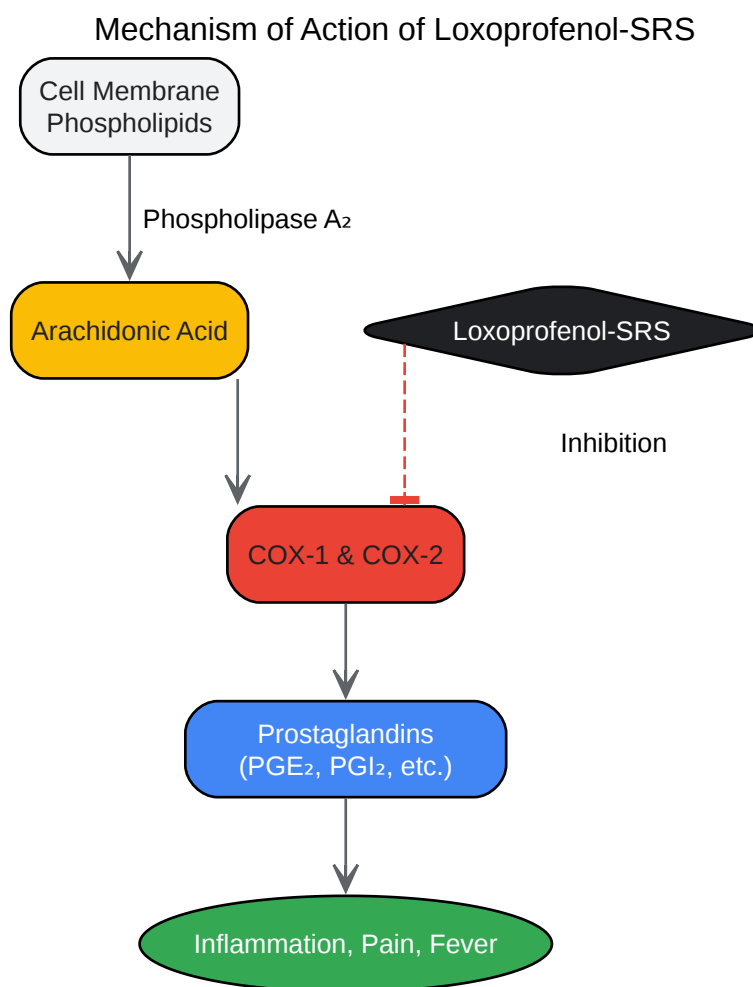
The analgesic and anti-inflammatory potency of **Loxoprofenol-SRS** has been evaluated in various rodent models. The effective dose (ED₅₀) values from these studies are summarized below, demonstrating its superior efficacy compared to other NSAIDs.

Preclinical Model	Loxoprofenol-SRS ED ₅₀ (mg/kg)	Parecoxib Sodium ED ₅₀ (mg/kg)	Ibuprofen ED ₅₀ (mg/kg)	Reference
Analgesia (Acetic Acid-Induced Writhing)	0.43	15.72	5.00	[1]
Anti-inflammation (Carrageenan-Induced Paw Edema)	8.01	22.67	21.04	[1]

These results highlight the significantly greater potency of **Loxoprofenol-SRS** in providing pain relief and reducing inflammation in established preclinical models.

Mechanism of Action: Prostaglandin Synthesis Inhibition

The primary mechanism of action of **Loxoprofenol-SRS** is the inhibition of the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are crucial signaling molecules in the inflammatory cascade.



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Caption: Inhibition of Prostaglandin Synthesis by **Loxoprofenol-SRS**.

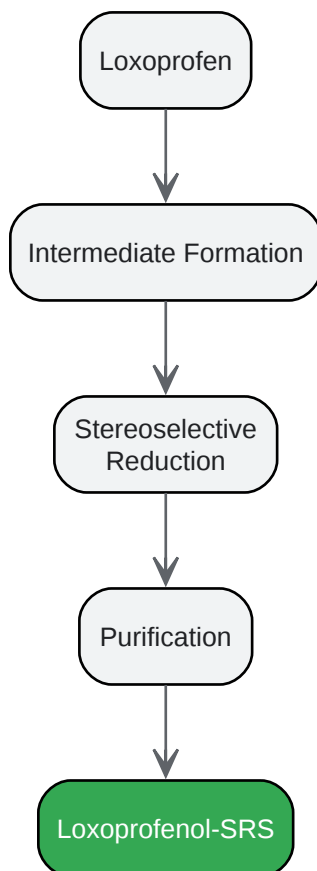
Experimental Protocols

Synthesis of Loxoprofenol-SRS (Compound 6)

The synthesis of **Loxoprofenol-SRS** was achieved through a multi-step process starting from loxoprofen. A key step involves the stereoselective reduction of an intermediate, followed by purification to yield the desired (2S,1'R,2'S)-trans-alcohol isomer.[1]

A simplified workflow for the synthesis is outlined below:

Simplified Synthesis Workflow for Loxoprofenol-SRS



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References

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